BUTYL 5-(2,5-DIMETHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE
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Overview
Description
BUTYL 5-(2,5-DIMETHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound with a unique structure that combines a benzofuran core with a sulfonyl amine group and a butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 5-(2,5-DIMETHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
BUTYL 5-(2,5-DIMETHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts like palladium on carbon for hydrogenation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
BUTYL 5-(2,5-DIMETHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of BUTYL 5-(2,5-DIMETHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl amine group may play a crucial role in binding to these targets, while the benzofuran core provides structural stability. The pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Butyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate: Similar structure but with chlorine atoms instead of methyl groups.
Butyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate: Similar structure but with different positions of the methyl groups.
Properties
Molecular Formula |
C22H25NO5S |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
butyl 5-[(2,5-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C22H25NO5S/c1-5-6-11-27-22(24)21-16(4)28-19-10-9-17(13-18(19)21)23-29(25,26)20-12-14(2)7-8-15(20)3/h7-10,12-13,23H,5-6,11H2,1-4H3 |
InChI Key |
ZDZNWARTBJJVQC-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)C)C |
Canonical SMILES |
CCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)C)C |
Origin of Product |
United States |
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